molecular formula C16H18NO5P B055107 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid CAS No. 118077-09-1

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid

Cat. No. B055107
M. Wt: 335.29 g/mol
InChI Key: DSWZLNIYFFMRJD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid (APBPA) is a compound that has been extensively studied for its potential use in scientific research. It is a derivative of the well-known glutamate receptor antagonist, 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl) propanoic acid (AMPA) and has been found to have a similar mechanism of action. APBPA has been shown to be effective in blocking the activity of glutamate receptors, which are involved in a variety of physiological processes, including learning and memory.

Mechanism Of Action

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid acts as a competitive antagonist of the glutamate receptor, blocking the binding of glutamate to the receptor and preventing the activation of downstream signaling pathways. This leads to a reduction in the activity of the receptor and a decrease in the release of neurotransmitters such as dopamine and serotonin.

Biochemical And Physiological Effects

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and memory retention, as well as to reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has also been shown to have antidepressant and anxiolytic effects, and to reduce the symptoms of chronic pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid in lab experiments is its specificity for glutamate receptors. This allows researchers to selectively target these receptors without affecting other neurotransmitter systems. However, one limitation of using 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid is its relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are a number of potential future directions for research on 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid. One area of interest is the development of more potent and selective glutamate receptor antagonists, which could be used to treat a variety of neurological and psychiatric disorders. Another area of interest is the use of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid in combination with other drugs, such as antidepressants or antipsychotics, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid involves the reaction of 2-nitrobenzyl alcohol with 1,1'-biphenyl-2,2'-dicarboxylic acid anhydride in the presence of a phosphorus-containing reagent. The resulting compound is then reduced to 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid using a palladium-catalyzed hydrogenation reaction. This method has been shown to be effective in producing high yields of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid with good purity.

Scientific Research Applications

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological processes. It has been found to be particularly useful in studies of learning and memory, as well as in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has also been used to study the mechanisms of action of other drugs that target glutamate receptors, such as ketamine and memantine.

properties

CAS RN

118077-09-1

Product Name

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid

Molecular Formula

C16H18NO5P

Molecular Weight

335.29 g/mol

IUPAC Name

(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid

InChI

InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1

InChI Key

DSWZLNIYFFMRJD-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N

synonyms

2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
EAB 515
EAB-515
SDZ EAB 515
SDZ-EAB-515

Origin of Product

United States

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